Product packaging for 2,2'-Bipyridine-4,4'-dipropenoic acid(Cat. No.:CAS No. 845307-48-4)

2,2'-Bipyridine-4,4'-dipropenoic acid

Cat. No.: B3394749
CAS No.: 845307-48-4
M. Wt: 296.28 g/mol
InChI Key: BGCBZIDRQDDEPO-ZPUQHVIOSA-N
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Description

Contextualization of Bipyridine Derivatives in Contemporary Chemical Research

Bipyridine derivatives are a cornerstone of modern coordination chemistry and materials science. researchgate.netnih.gov The parent compound, 2,2'-bipyridine (B1663995) (bpy), is a bidentate chelating ligand renowned for its ability to form stable complexes with a wide array of metal ions. researchgate.netbiosynth.com This stability and the unique photophysical and electrochemical properties of the resulting complexes have made bipyridine-based molecules indispensable in numerous fields. nih.gov Functionalization of the bipyridine scaffold at various positions allows for the fine-tuning of these properties, leading to the development of ligands for applications ranging from catalysis and solar energy conversion to supramolecular assembly and biomedical imaging. nih.govrsc.org The introduction of carboxylic acid, phosphonic acid, or other anchoring groups is a common strategy to graft these complexes onto surfaces or to build extended structures like metal-organic frameworks (MOFs). researchgate.netnih.gov

Historical Trajectory of 2,2'-Bipyridine-4,4'-dipropenoic acid in Supramolecular Chemistry and Materials Science

There is no available information in the searched scientific literature specifically detailing the historical development or use of This compound . The historical focus has been on its close analogue, 2,2'-bipyridine-4,4'-dicarboxylic acid, which has been a key component in the development of ruthenium-based dye-sensitized solar cells (DSSCs) since the 1990s. The dicarboxylic acid derivative is well-documented for its role in anchoring photosensitizers to semiconductor surfaces. researchgate.net Research into bipyridine ligands for supramolecular chemistry, which involves the study of non-covalent interactions to form larger, organized structures, also has a rich history, but specific milestones related to the dipropenoic acid version are not documented. researchgate.netsigmaaldrich.com

Significance of this compound as a Versatile Ligand for Metal Complexation and Extended Architectures

The significance of This compound as a ligand remains theoretical due to the lack of experimental studies. Hypothetically, the propenoic acid groups, which feature a vinyl spacer between the pyridine (B92270) ring and the carboxylic acid, could offer different electronic and structural properties compared to the directly attached carboxylates in the more common dicarboxylic acid analogue. This vinyl spacer could influence the electronic communication between the bipyridine core and the anchoring group, potentially altering the photophysical properties of its metal complexes. Furthermore, the increased length and flexibility of the propenoic acid linker could lead to the formation of metal-organic frameworks with different topologies and pore sizes than those obtained with the dicarboxylic acid ligand. However, without synthesis and characterization data, these potential attributes remain speculative.

Scope and Objectives of Research on this compound

Currently, there are no defined research scopes or objectives specifically targeting This compound in the available literature. Future research would first need to establish a reliable synthetic route to the compound. A potential pathway could involve the synthesis of 4,4'-divinyl-2,2'-bipyridine, a known compound, followed by a selective oxidation to form the dipropenoic acid. Once synthesized, research objectives would likely include:

Characterization: Full spectroscopic and structural characterization of the ligand.

Coordination Chemistry: Investigation of its coordination behavior with various metal ions (e.g., ruthenium, iridium, copper, zinc) and characterization of the resulting complexes.

Photophysics and Electrochemistry: Study of the absorption, emission, and redox properties of the metal complexes to assess their potential in applications like photocatalysis or light-emitting devices.

Materials Science: Exploration of its use as a building block for metal-organic frameworks or as an anchor for sensitizers in dye-sensitized or perovskite solar cells, comparing its performance to the well-established dicarboxylic acid analogue.

Until such fundamental research is conducted and published, a detailed article on this specific compound remains beyond the scope of current scientific knowledge.

Data Tables

No experimental data for This compound is available. For context, the properties of the related precursor and analogue are provided.

Table 1: Properties of Related Bipyridine Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Key Feature
2,2'-Bipyridine-4,4'-dicarboxylic acid C₁₂H₈N₂O₄ 244.20 6813-38-3 Widely used anchoring ligand in DSSCs. researchgate.net
4,4'-Divinyl-2,2'-bipyridine C₁₄H₁₂N₂ 208.26 126997-16-4 Potential precursor for dipropenoic acid synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O4 B3394749 2,2'-Bipyridine-4,4'-dipropenoic acid CAS No. 845307-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[2-[4-[(E)-2-carboxyethenyl]pyridin-2-yl]pyridin-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15(20)3-1-11-5-7-17-13(9-11)14-10-12(6-8-18-14)2-4-16(21)22/h1-10H,(H,19,20)(H,21,22)/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCBZIDRQDDEPO-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)C2=NC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)C2=NC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609511
Record name (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845307-48-4
Record name (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Functionalization Strategies for 2,2 Bipyridine 4,4 Dipropenoic Acid

Advanced Synthetic Routes to 2,2'-Bipyridine-4,4'-dipropenoic acid Precursors

The journey towards this compound begins with the synthesis of its key precursors, primarily 4,4'-disubstituted-2,2'-bipyridines. These precursors provide the foundational scaffold upon which the propenoic acid groups are built.

A common and efficient starting point is the synthesis of 4,4'-dimethyl-2,2'-bipyridine (B75555) . This can be achieved through the palladium-catalyzed homocoupling of 4-methylpyridine. This method offers a direct route to the dimethyl-substituted bipyridine core, which is a versatile intermediate for further functionalization.

Once 4,4'-dimethyl-2,2'-bipyridine is obtained, the next critical step often involves the oxidation of the methyl groups to form either 2,2'-bipyridine-4,4'-dicarbaldehyde or 2,2'-bipyridine-4,4'-dicarboxylic acid . The choice of oxidizing agent and reaction conditions dictates the final product. For instance, oxidation with selenium dioxide (SeO₂) in a solvent like 1,4-dioxane (B91453) under reflux conditions can yield 2,2'-bipyridine-4,4'-dicarbaldehyde. Alternatively, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a mixture of water and nitric acid, or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, can directly oxidize the methyl groups to carboxylic acid groups, yielding 2,2'-bipyridine-4,4'-dicarboxylic acid. google.comresearchgate.net

Another synthetic strategy involves the use of halogenated precursors like 4,4'-dihalo-2,2'-bipyridine . These can be synthesized and then subjected to cross-coupling reactions to introduce the desired functional groups.

Optimized Reaction Pathways for the Synthesis of this compound

With the key precursors in hand, the synthesis of this compound can proceed through several optimized pathways.

Knoevenagel Condensation

A pivotal reaction in the synthesis of this compound is the Knoevenagel condensation. wikipedia.org This reaction facilitates the formation of the α,β-unsaturated carboxylic acid from an aldehyde. In this specific synthesis, 2,2'-bipyridine-4,4'-dicarbaldehyde is reacted with an active methylene (B1212753) compound, typically malonic acid , in the presence of a basic catalyst. wikipedia.orgias.ac.in

The reaction is generally carried out in a suitable solvent, and the choice of base is crucial for the reaction's success. Organic bases such as pyridine (B92270) or piperidine (B6355638) are commonly employed as catalysts. wikipedia.orgias.ac.in The reaction proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the propenoic acid moiety. A variation of this is the Doebner modification, which utilizes pyridine as a solvent and can lead to decarboxylation under certain conditions. wikipedia.org

A greener approach to the Knoevenagel condensation involves using environmentally benign catalysts like ammonium (B1175870) bicarbonate in a solvent-free setting, which can provide high yields of the corresponding cinnamic acid derivatives. tue.nl

Esterification and Hydrolysis Techniques

An alternative and often complementary route involves the initial synthesis of the ester derivative of this compound, followed by hydrolysis. This can be advantageous for purification and handling.

Esterification of the carboxylic acid groups can be achieved through various standard methods. For instance, reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid can yield the corresponding diester. rsc.org Another approach is to first convert the dicarboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂), which can then be reacted with an alcohol to form the ester. ossila.com

The subsequent hydrolysis of the ester back to the carboxylic acid is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. organic-chemistry.orgresearchgate.net This saponification process is generally a high-yielding and irreversible reaction. researchgate.net

Suzuki-Miyaura Cross-Coupling and Analogous Approaches

The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for the functionalization of the bipyridine core and can be envisioned as a pathway to introduce the propenoic acid side chains. This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. For instance, a 4,4'-dihalo-2,2'-bipyridine could be coupled with a boronic acid derivative of acrylic acid. However, the direct application of this method to synthesize this compound requires careful selection of the boronic acid reagent and optimization of reaction conditions to achieve high yields and avoid side reactions.

The Heck reaction, another palladium-catalyzed cross-coupling reaction, could also be a potential route, coupling a dihalo-bipyridine with acrylic acid or its esters. cmu.edumdpi.com

Derivatization and Post-Synthetic Modification of this compound

The presence of multiple functional groups in this compound, namely the bipyridine unit and the two propenoic acid moieties, opens up a wide array of possibilities for derivatization and post-synthetic modification.

Attachment of Auxiliary Functional Groups

The carboxylic acid groups are key handles for further functionalization. They can be converted into a variety of other functional groups, such as esters, amides, and acid halides. For example, the dicarboxylic acid can be reacted with amines to form diamides, introducing new functionalities and potentially altering the solubility and coordination properties of the molecule.

Furthermore, the bipyridine nitrogen atoms can be coordinated to a wide range of metal ions, forming stable complexes. This property is central to many of its applications. The electronic properties of the bipyridine ligand can be tuned by introducing electron-donating or electron-withdrawing groups at other positions on the pyridine rings, which in turn influences the properties of the resulting metal complexes.

Polymerization Potential of the Propenoic Acid Moieties

The two propenoic acid groups in this compound are vinylogous carboxylic acids and possess the potential to undergo polymerization. The double bonds in the propenoic acid chains can participate in various polymerization reactions, such as free-radical polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

This polymerization can lead to the formation of polymers with bipyridine units incorporated into the polymer backbone or as pendant groups, depending on the polymerization strategy. Such polymers are of great interest for applications in areas like catalysis, sensing, and the development of functional materials. For instance, copolymers can be synthesized by reacting the bipyridine-containing monomer with other monomers like styrene (B11656) or acrylates, allowing for the fine-tuning of the polymer's properties. The bipyridine units within the polymer can still coordinate with metal ions, leading to the formation of metallopolymers with interesting electronic and optical properties.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound from crude synthetic mixtures is critical to ensure the absence of impurities that could affect its performance in subsequent applications, such as in the formation of coordination polymers or as a ligand in catalysis. The general strategy involves removing unreacted starting materials, reaction by-products, and any polymeric material that may have formed due to the reactivity of the acrylic acid groups.

A common initial step is precipitation by pH adjustment. Given that the target compound is a carboxylic acid, it will be deprotonated and soluble in a basic aqueous solution. This allows for the separation of non-acidic impurities. By dissolving the crude product in an aqueous base like sodium hydroxide, the resulting solution can be washed with an organic solvent to remove any neutral or basic organic impurities. Subsequent acidification of the aqueous layer with a mineral acid, such as hydrochloric acid, will cause the protonated, less soluble this compound to precipitate out of the solution. lookchem.com The precipitate can then be collected by filtration, washed with deionized water to remove residual salts, and dried, often under vacuum.

Recrystallization is a powerful technique for further purification. The choice of solvent is paramount and is typically determined empirically. For bipyridine-based compounds, polar solvents are often effective. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents for recrystallization could include ethanol, methanol, or mixtures of water with these alcohols. For instance, some bipyridine derivatives have been successfully recrystallized from hot absolute ethanol. researchgate.net The process involves dissolving the crude acid in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor.

Given the potential for polymerization of the acrylic acid moieties, especially at elevated temperatures, it is advisable to conduct recrystallization and any distillation steps in the presence of a polymerization inhibitor , such as hydroquinone. orgsyn.org Distillation, particularly fractional distillation under vacuum, is a standard method for purifying acrylic acid and its derivatives to prevent thermal degradation and polymerization. rice.edugoogleapis.com

For achieving very high purity, column chromatography is an indispensable tool. For bipyridine compounds, both normal-phase and reverse-phase chromatography can be effective. Cation-exchange chromatography has also been successfully employed for the separation of bipyridine complexes. rsc.orgdcu.ie In the case of this compound, reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid could be a viable method for analytical and preparative scale purification.

The table below summarizes potential purification techniques applicable to this compound, based on methodologies for related compounds.

Technique Principle Typical Solvents/Reagents Expected Outcome Relevant Analogy
Acid-Base Extraction/Precipitation Differential solubility of the acidic compound and its salt in aqueous and organic phases.Sodium hydroxide (aq), Hydrochloric acid (aq), Deionized waterRemoval of neutral, basic, and highly polar/ionic impurities.General purification of carboxylic acids. lookchem.com
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol, Water/Alcohol mixtures, potentially with a polymerization inhibitor like hydroquinone.Increased purity by separating from soluble impurities.Recrystallization of bipyridine derivatives and acrylic acid. researchgate.netorgsyn.org
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Silica gel (normal phase), C18 (reverse phase), Cation-exchange resin. Mobile phase: Acetonitrile/water gradients.Separation of closely related impurities and isomers.Chromatography of bipyridine compounds and complexes. rsc.orgdcu.ie
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Not typically a primary method for non-volatile solids, but relevant for removing volatile impurities.Removal of volatile organic impurities.Purification of acrylic acid. rice.edu

Coordination Chemistry of 2,2 Bipyridine 4,4 Dipropenoic Acid

Complexation Behavior with Transition Metal Ions

Transition metal complexes of bipyridine ligands are central to fields such as photocatalysis, solar energy conversion, and materials science. rsc.orgwikipedia.org 2,2'-Bipyridine-4,4'-dipropenoic acid is expected to form stable complexes with a wide array of transition metals, including but not limited to ruthenium, iron, copper, and nickel. wikipedia.orgnih.govresearchgate.net The properties of these complexes are dictated by the interplay between the bipyridine core and the peripheral propionate (B1217596) functionalities.

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. byjus.comlibretexts.org this compound possesses multiple potential donor sites: the two nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the two propionate groups.

Bidentate Chelation: The most common coordination mode for all 2,2'-bipyridine (B1663995) ligands is as a bidentate chelating agent, where the two nitrogen atoms bind to a single metal center. nih.govwikipedia.org This forms a highly stable five-membered chelate ring, a phenomenon known as the chelate effect. In this mode, the ligand is often abbreviated as L or N^N.

Bridging Modes and Higher Denticity: The propionate groups introduce additional coordination possibilities. Depending on the reaction conditions, particularly pH, these groups can deprotonate and engage in coordination. This allows the ligand to act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. For the analogous H₂dcbpy, the carboxylate groups are known to bridge metal ions or anchor the complex to semiconductor surfaces. ossila.comresearchgate.net Therefore, this compound can exhibit higher effective denticity, acting as a tridentate or tetradentate bridging ligand connecting multiple metal ions.

Table 1: Expected Coordination Modes of this compound

Coordination Mode Description Metal Center(s) Functional Groups Involved
Monodentate A less common mode where only one nitrogen atom coordinates. 1 1x Pyridyl Nitrogen
Bidentate Chelating The most prevalent mode, forming a stable 5-membered ring. 1 2x Pyridyl Nitrogens (N,N')
Bidentate Bridging Spans two metal centers, with each nitrogen coordinating to a different metal. 2 2x Pyridyl Nitrogens (N,N')
Tridentate Bridging Chelates one metal via N,N' and uses one propionate oxygen to bind another. 2 2x Pyridyl Nitrogens, 1x Propionate Oxygen
Tetradentate Bridging Chelates one metal via N,N' and uses both propionate groups to bind other metal centers. >2 2x Pyridyl Nitrogens, 2x Propionate Oxygens

The geometry of 2,2'-bipyridine complexes is rich and varied. When three bidentate ligands like this compound coordinate to an octahedral metal center, a chiral complex is formed. wikipedia.org

Helical Chirality: Tris-chelate complexes of the type [M(L)₃]ⁿ⁺ (where L is this compound) lack a plane of symmetry and exist as a pair of non-superimposable mirror images, or enantiomers. researchgate.net These are designated by the stereochemical descriptors delta (Δ) for a right-handed propeller-like twist and lambda (Λ) for a left-handed twist.

Geometric Isomerism: In complexes with fewer than three bipyridine ligands, such as [M(L)₂X₂]ⁿ⁺, geometric isomers (cis and trans) can arise. For example, in an octahedral complex, the two monodentate ligands (X) can be positioned adjacent to each other (cis) or opposite each other (trans). The cis-isomer of such a complex would also be chiral.

Diastereomers: When coordinated with other chiral ligands, the formation of diastereomers is possible. The properties and reactivity of these isomers can differ significantly. mdpi.com

The dual functionality of the this compound ligand makes it an excellent candidate for constructing complex molecular architectures.

Monometallic Complexes: When only the bipyridine core is involved in coordination, simple monometallic (or mononuclear) complexes are formed. A classic example is the [Ru(L)₃]²⁺-type complex, where three ligands coordinate to a single ruthenium center. wikipedia.orgnih.gov

Bi- and Multi-metallic Complexes: The propionate arms of the ligand can act as linkers to other metal centers. This allows for the programmed assembly of discrete bimetallic or trimetallic structures. More extensive linking leads to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net Studies on H₂dcbpy have shown its utility in creating heterometallic Zn(II)/Ln(III) coordination polymers for catalysis. sigmaaldrich.com

Coordination with Lanthanide and Actinide Ions

Lanthanide (Ln) and actinide (An) ions are characterized by their large ionic radii and high coordination numbers (typically 8-12). While the affinity of f-block elements for N-donor ligands is generally lower than for O-donor ligands, the chelate effect of the bipyridine unit allows for stable complex formation.

Research on the analogous H₂dcbpy ligand has demonstrated its ability to form complexes with lanthanide ions. For example, a lanthanum complex, [La₂(dcbpy)₃(H₂O)₆], has been synthesized where the ligand bridges the metal centers through both the bipyridine nitrogens and the carboxylate oxygens, resulting in a complex coordination polymer. researchgate.net Similarly, this compound is expected to form highly coordinated, polynuclear structures with lanthanides and potentially actinides, with the propionate groups playing a crucial role in satisfying the demanding coordination spheres of these large ions. Studies on the related ligand 2,2'-bipyrimidine (B1330215) have also shown the successful synthesis of stable complexes with various lanthanide ions such as La³⁺, Eu³⁺, and Yb³⁺. researchgate.net

Interaction with Main Group and Post-Transition Metals

The versatile coordination properties of bipyridine ligands extend to main group and post-transition metals such as zinc, cadmium, and indium. The H₂dcbpy analogue has been used to create a photoactive metal-organic framework with indium(III) ions, where the [Ru(dcbpy)₃]²⁻ unit acts as a "metalloligand" that is further coordinated to indium through its carboxylate groups. researchgate.net Zinc(II) is also known to form coordination polymers with H₂dcbpy. sigmaaldrich.com These metals typically form four- or six-coordinate complexes. With this compound, one can anticipate the formation of both simple mononuclear complexes like [Zn(L)Cl₂] and extended network structures where the propionate groups link the metal centers.

Influence of Reaction Conditions on this compound Coordination Outcomes

The final structure and composition of a metal complex are highly sensitive to the conditions under which it is synthesized. For a multifunctional ligand like this compound, subtle changes can favor one coordination mode over another.

pH: The pH of the reaction medium is a critical parameter. It governs the protonation state of the propionic acid groups. At low pH, the groups will be fully protonated (-COOH) and less likely to coordinate. As the pH increases, they will deprotonate to form carboxylates (-COO⁻), making the oxygen atoms available for coordination and enabling the formation of bridged, polynuclear structures. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and the final structure of the complex, sometimes becoming incorporated into the crystal lattice. Hydrothermal or solvothermal techniques, where reactions are carried out in water or an organic solvent above its boiling point in a sealed vessel, are often employed to promote the crystallization of coordination polymers. researchgate.net

Metal-to-Ligand Ratio: The stoichiometry of the reactants can dictate the structure of the product. For instance, a 1:3 metal-to-ligand ratio is often used to target [M(L)₃]ⁿ⁺ complexes, while a 1:1 or 1:2 ratio might be used for [M(L)Xₙ] or [M(L)₂Xₙ] type complexes.

Temperature and Reaction Time: These factors can influence the thermodynamic versus kinetic product distribution. Higher temperatures and longer reaction times often favor the formation of the most thermodynamically stable product, which is frequently a dense, highly cross-linked coordination polymer.

Supramolecular Architectures and Extended Frameworks Involving 2,2 Bipyridine 4,4 Dipropenoic Acid

Design and Synthesis of Discrete Supramolecular Assemblies

The construction of discrete supramolecular assemblies, such as metallocycles and metallacages, relies on the precise control of coordination events between metal ions and organic ligands. The directional bonding approach, where the geometry of the metal center and the angles of the ligand dictate the final structure, is a cornerstone of this field.

Metallocycles and Metallacages Derived from 2,2'-Bipyridine-4,4'-dipropenoic acid

Metallocycles and metallacages are fascinating examples of self-assembled, finite supramolecular structures. rsc.org The synthesis of such architectures typically involves the reaction of a ditopic or polytopic ligand with a metal precursor under conditions that favor the formation of a discrete, closed structure over an extended polymeric network. The 2,2'-bipyridine (B1663995) unit is a classic chelating moiety that readily coordinates to a variety of transition metals, including but not limited to ruthenium, iron, copper, and zinc. rsc.org

While specific examples utilizing this compound are not prominently reported, the principles of forming such structures are well-established with analogous ligands like 2,2'-bipyridine-4,4'-dicarboxylic acid. ossila.com For instance, the combination of a 180° linear dipyridyl ligand with a 90° square-planar metal ion can lead to the formation of a square-shaped metallocycle. Similarly, more complex three-dimensional metallacages can be assembled using tritopic ligands or metal centers with specific coordination geometries. The propenoic acid groups of this compound could play a secondary role in these assemblies, potentially engaging in intermolecular hydrogen bonding to stabilize the resulting metallocycle or metallacage, or even acting as secondary coordination sites under certain conditions.

Self-Assembly Principles Governing this compound Architectures

Beyond the primary coordination, hydrogen bonding plays a significant role, particularly due to the presence of the carboxylic acid groups in the propenoic acid arms. These groups can form strong hydrogen bonds with each other or with solvent molecules, influencing the packing of the supramolecular units in the solid state. ijcm.ir Furthermore, π-π stacking interactions between the aromatic bipyridine rings can contribute to the stability of the final architecture, often leading to the formation of well-ordered crystalline materials. ijcm.ir The flexible nature of the propenoic acid chains, compared to the more rigid dicarboxylic acid linkers, could introduce additional conformational possibilities, potentially leading to novel structural motifs.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Incorporating this compound

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended crystalline networks built from metal nodes and organic linkers. researchgate.net The versatility of the 2,2'-bipyridine scaffold, combined with the coordinating ability of the carboxylate groups, makes ligands like this compound highly suitable for the construction of such frameworks.

Topologies and Structural Motifs of this compound-Based MOFs/CPs

The topology of a MOF or CP describes the underlying connectivity of its network. The geometry of the metal node and the connectivity of the organic linker are the primary determinants of the resulting topology. rsc.orgacs.orgucl.ac.uk For a ligand like this compound, the bipyridine unit can act as a single connecting point or a chelating unit, while the two propenoic acid groups provide additional points of connection.

Based on studies with the analogous 2,2'-bipyridine-4,4'-dicarboxylic acid, a variety of network topologies can be anticipated. rsc.orgacs.org For example, if the ligand connects two metal centers in a linear fashion, one-dimensional (1D) chains can be formed. researchgate.net These chains can then be further linked into two-dimensional (2D) sheets or three-dimensional (3D) frameworks through additional coordination or hydrogen bonding. Common topologies observed for related bipyridine-dicarboxylate ligands include square-grid (sql) and diamondoid (dia) networks. researchgate.netacs.org The specific topology achieved is often influenced by the choice of metal ion, the reaction conditions (solvent, temperature, and pressure), and the presence of any modulating agents. njtech.edu.cn

Table 1: Examples of Coordination Polymers and MOFs with Related Bipyridine Ligands

Compound/Framework Metal Ion Ligand(s) Dimensionality & Topology Reference
{[Mn₄(bptca)₂(titmb)(H₂O)₇]·DMF·4H₂O} Mn(II) H₄bptca, titmb 2D double-layer rsc.org
{[Ni₂(bptca)(titmb)₂]·13H₂O} Ni(II) H₄bptca, titmb 3D with open channels rsc.org
{[Co₂(bptca)(titmb)₂]·13H₂O} Co(II) H₄bptca, titmb 3D with open channels rsc.org
{[Cu₂(L)(4,4′-bpy)₂.₅(H₂O)]·1.7H₂O} Cu(II) H₄L, 4,4'-bpy 3D, 4,4,5-connected njtech.edu.cn
{[Cu₂(L)(4,4′-bpy)₂]·DMA·3H₂O} Cu(II) H₄L, 4,4'-bpy 3D, 4,6-connected (fsc) njtech.edu.cn
{[Zn(bpdo)(fum)(H₂O)₂]}n Zn(II) bpdo, fumaric acid 2D acs.org

Note: H₄bptca = 4,4′-bipyridine-2,2′,6,6′-tetracarboxylic acid; titmb = 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene; H₄L = 2,2′-disulfonylbiphenyl-4,4′-dicarboxylic acid; 4,4'-bpy = 4,4'-bipyridine; bpdo = 4,4′-bipyridine-N,N′-dioxide. This table illustrates the structural diversity achievable with related bipyridine-based ligands.

Pore Engineering and Modularity in Framework Design

A key feature of MOFs is the ability to engineer their pore size and functionality. The modular nature of MOF synthesis, often referred to as "crystal engineering," allows for the rational design of frameworks with specific properties. researchgate.net By systematically varying the length and functionality of the organic linker, the pore dimensions and chemical environment of the resulting MOF can be fine-tuned.

The use of this compound as a linker offers several avenues for pore engineering. The length of the propenoic acid arms directly influences the pore size of the resulting framework. Furthermore, the uncoordinated oxygen atoms of the carboxylate groups and the nitrogen atoms of the bipyridine rings can act as functional sites within the pores, potentially enhancing the framework's affinity for specific guest molecules. The flexibility of the propenoic acid chains could also lead to the formation of dynamic frameworks that can respond to external stimuli, such as the introduction of guest molecules.

Single-Crystal to Single-Crystal Transformations within this compound Frameworks

Single-crystal to single-crystal (SCSC) transformations are a fascinating phenomenon in which a crystalline material undergoes a structural change in response to an external stimulus (e.g., solvent exchange, temperature change, or light irradiation) while maintaining its single-crystal integrity. This allows for the direct observation of the structural changes at the molecular level.

MOFs and CPs constructed from flexible or dynamic ligands are often candidates for exhibiting SCSC transformations. While there are no specific reports on SCSC transformations in frameworks based on this compound, related systems have shown this behavior. For example, some MOFs with flexible linkers can undergo significant structural rearrangements upon the removal or exchange of guest solvent molecules within their pores. The flexible propenoic acid arms of the title compound could potentially facilitate such dynamic behavior, allowing the framework to breathe and adapt to different guest molecules without losing its crystallinity.

Hybrid Materials Integrating this compound Complexes or Frameworks

Due to the absence of any published research or data on "this compound," there are no findings to report regarding its integration into hybrid materials. Consequently, no data tables or detailed research findings can be presented for this section.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in research concerning the specific applications of This compound . Despite targeted searches for its use in functional materials, including catalysis, photocatalysis, and sensing, publicly available data is insufficient to construct a detailed scientific article based on the requested outline.

The user-specified topics for which information could not be located include:

Catalysis and Photocatalysis: No specific studies were found detailing the use of this compound complexes in homogeneous catalysis. Similarly, there is no available research on its incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) for heterogeneous catalysis, nor are there specific examples of its application in photocatalytic reduction and oxidation reactions.

Sensing and Detection: The literature search did not yield any studies on the development of chemoresponsive materials or luminescent sensing platforms based on this compound for the detection of ions or small molecules.

It is important to note that a closely related analogue, 2,2'-Bipyridine-4,4'-dicarboxylic acid , is extensively studied and features prominently in the applications outlined. This dicarboxylic acid variant is a well-known ligand used in the synthesis of organometallic compounds, MOFs, and materials for dye-sensitized solar cells. However, due to the strict focus on this compound, information regarding its dicarboxylic counterpart cannot be substituted.

The absence of detailed research findings and quantitative data for this compound prevents the creation of the requested data tables and in-depth discussion for each specified subsection. Further research and publication in this specific area are needed to enable a comprehensive review of its potential applications in functional materials.

Applications of 2,2 Bipyridine 4,4 Dipropenoic Acid in Functional Materials

Optoelectronic Materials Incorporating 2,2'-Bipyridine-4,4'-dicarboxylic acid

The foundational structure of 2,2'-bipyridine-4,4'-dicarboxylic acid, featuring two carboxylic acid groups, makes it an exceptional ligand for creating complex organometallic compounds used in a variety of optoelectronic applications. These carboxyl groups serve as effective anchoring points to semiconductor surfaces, facilitating crucial electronic interactions.

Light-Emitting Diodes (LEDs) and Luminescent Devices

Ruthenium(II) complexes incorporating bipyridine-based ligands are well-known for their strong photoluminescent properties. Mixed-ligand ruthenium(II) complexes have been synthesized and investigated as red dopants for single-layer electrophosphorescent devices. These complexes exhibit strong emission from the triplet metal-to-ligand charge-transfer (MLCT) excited state. nih.gov Devices fabricated by doping these complexes into a polymer host have achieved promising performance metrics, including external quantum efficiencies of up to 3.0% and a maximum brightness of 935 cd/m², emitting a standard red color with chromaticity coordinates of x = 0.64 and y = 0.33. nih.gov The stability and solubility of these complexes are key factors in their application in solution-processed organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Photovoltaic Devices and Solar Energy Conversion

The most prominent application of 2,2'-bipyridine-4,4'-dicarboxylic acid is in the field of solar energy conversion, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

In DSSCs, this compound is a fundamental building block for some of the most successful photosensitizing dyes, such as N3 and N719. ossila.com The two carboxylic acid groups are essential for chemically anchoring the dye molecules onto the surface of nanocrystalline titanium dioxide (TiO2) films. ossila.com This linkage not only ensures the stability of the dye on the semiconductor but also promotes strong electronic coupling, which is vital for efficient electron injection. ossila.com Upon light absorption, an electron is excited to the dye's lowest unoccupied molecular orbital (LUMO), which is localized on the bipyridine ligand, allowing for effective transfer into the TiO2 conduction band. ossila.com DSSCs using dyes based on this ligand have recorded light-to-electricity conversion efficiencies exceeding 10%. ossila.com

Photovoltaic Performance Data for Devices Incorporating 2,2'-Bipyridine-4,4'-dicarboxylic acid Derivatives
Device TypeRole of LigandKey Performance MetricValueReference
DSSCComponent of N3/N719 dyesPower Conversion Efficiency (PCE)>10% ossila.com
Perovskite Solar Cell (PSC)Interfacial Layer (SnO2/Perovskite)Power Conversion Efficiency (PCE)25.41% researchgate.netnih.gov
Solid-State DSSCDopant in Polymer ElectrolytePower Conversion Efficiency (η)3.68%

Electron Transport and Conductivity Studies

The electronic structure of 2,2'-bipyridine-4,4'-dicarboxylic acid is central to its function in facilitating electron transport. In ruthenium-based dyes, the intense visible light absorption is attributed to MLCT transitions, where an electron moves from a metal-centered orbital to a ligand-centered orbital. The bipyridine-dicarboxylic acid ligand acts as the electron acceptor in this process. researchgate.net

Studies on its ruthenium complexes have explored excited-state electron-transfer reactions, demonstrating that the effects of molecular charge on these reactions can be understood through conventional theories of ionic interactions. rsc.org In DSSCs, doping a polymer electrolyte with 2,2'-bipyridine-4,4'-dicarboxylic acid has been shown to significantly increase ionic conductivity. For instance, the conductivity of a PVDF/KI/I2 polymer electrolyte increased from 8.13 x 10⁻⁸ S cm⁻¹ to 4.94 x 10⁻⁴ S cm⁻¹ upon doping, which in turn improved the efficiency of the fabricated solar cell. researchgate.net

Gas Sorption and Separation in 2,2'-Bipyridine-4,4'-dicarboxylic acid Derived Frameworks

2,2'-Bipyridine-4,4'-dicarboxylic acid serves as a versatile organic linker for the synthesis of porous metal-organic frameworks (MOFs). The resulting frameworks exhibit potential for applications in gas storage and separation due to their defined pore structures and the chemical functionality of the bipyridine and carboxylate groups.

Adsorption Isotherms and Selectivity

MOFs constructed from 2,2'-bipyridine-4,4'-dicarboxylic acid have been systematically studied for their ability to adsorb various industrially relevant gases. For example, a manganese-based MOF demonstrated notable selectivity for CO2 over other gases. mdpi.com Adsorption isotherms, which plot the amount of gas adsorbed versus pressure at a constant temperature, have been measured for gases such as CO2, N2, CH4, and various hydrocarbons. mdpi.com

One such framework showed a CO2 uptake of 64.0 cm³/g at 273 K and 1 bar. mdpi.com The selectivity of a material for one gas over another is a critical parameter for separation applications. Using Ideal Adsorbed Solution Theory (IAST), the selectivity of this Mn-based MOF for CO2/N2 was calculated to be as high as 31.0 at 273 K. mdpi.com The material also showed remarkable selectivity for separating C2 hydrocarbons (ethane, ethylene, acetylene) from methane. mdpi.com Similarly, cadmium and zinc-based MOFs (JMS-3 and JMS-4) using this linker also showed preferential CO2 uptake. frontiersin.orgnih.gov

Gas Sorption Data for MOFs with 2,2'-Bipyridine-4,4'-dicarboxylic acid Linkers
MOFGasTemperature (K)Uptake at 1 bar (cm³/g)IAST Selectivity (CO₂/N₂)Reference
Mn-based MOFCO₂27364.031.0 mdpi.com
29839.219.1
JMS-3 (Cd-based)CO₂27330.89- frontiersin.orgnih.gov
29826.50-
JMS-4 (Zn-based)CO₂27316.08- frontiersin.orgnih.gov
29810.96-

Mechanisms of Gas Uptake and Release

The mechanism of gas sorption in these MOFs is governed by the interactions between the gas molecules and the porous framework. The enhanced uptake and selectivity towards CO2 can be attributed to its polarity and quadrupole moment, which lead to stronger interactions with the functional groups inside the MOF pores. mdpi.com The nitrogen atoms on the bipyridine rings and the oxygen atoms of the carboxylate groups can act as Lewis bases, creating favorable interaction sites for the slightly acidic CO2 molecules. mdpi.com

The strength of this interaction can be quantified by the isosteric heat of adsorption (Qst). For one Mn-based MOF, the Qst for CO2 at zero coverage was 25.3 kJ·mol⁻¹, which is significantly higher than for less polar gases like N2 (15.0 kJ·mol⁻¹), CO (12.1 kJ·mol⁻¹), and O2 (13.6 kJ·mol⁻¹). mdpi.com This difference in interaction energy is the basis for the selective adsorption. A moderate heat of adsorption is desirable, as it indicates strong enough interactions for selective capture, but is also low enough to allow for the release of the gas with minimal energy input, a process known as regeneration. mdpi.com

Advanced Analytical and Characterization Methodologies for 2,2 Bipyridine 4,4 Dipropenoic Acid Systems

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction is a cornerstone technique for determining the three-dimensional atomic arrangement of crystalline solids.

Single-Crystal X-ray Diffraction of 2,2'-Bipyridine-4,4'-dipropenoic acid Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most precise structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions. For a metal complex of this compound, a suitable single crystal would be grown and mounted on a diffractometer. The resulting electron density map would reveal the coordination environment of the metal center, the conformation of the bipyridine core, and the arrangement of the propenoic acid side chains.

Hypothetical Data Table for a Single-Crystal Structure of a [M(this compound)Cl₂] Complex:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1570
Z4
R-factor0.045

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is employed to analyze the crystallinity and phase purity of a bulk sample. chemicalbook.comresearchgate.net A PXRD pattern for a microcrystalline powder of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. chemicalbook.comresearchgate.net This "fingerprint" can be used to identify the compound and assess its purity against known phases. researchgate.net

Spectroscopic Investigations of this compound Coordination Complexes and Materials

Spectroscopic techniques are invaluable for probing the electronic and vibrational properties of molecules in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) rings and the propenoic acid groups. Coordination to a diamagnetic metal ion would be expected to shift the positions of these signals.

Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆:

Proton AssignmentHypothetical Chemical Shift (ppm)
H-6,6'8.8
H-3,3'8.5
H-5,5'7.9
-CH=CH- (vinyl)6.5 - 7.5 (doublets)
-COOH12.5 (broad singlet)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the C=O stretching of the carboxylic acid groups (around 1700 cm⁻¹) and the C=C and C=N stretching vibrations of the bipyridine ring (1400-1600 cm⁻¹). researchgate.netnist.gov Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the bipyridine core.

UV-Visible and Luminescence Spectroscopy for Electronic and Photophysical Properties

UV-Visible absorption spectroscopy reveals the electronic transitions within a molecule. For this compound, π-π* transitions within the bipyridine system would be expected in the UV region. researchgate.netresearchgate.net Upon coordination to a suitable metal, new charge-transfer bands may appear. Luminescence spectroscopy would provide insights into the emissive properties of the compound and its complexes, which is particularly relevant for applications in sensing and optoelectronics.

Hypothetical Photophysical Data for a Ruthenium(II) Complex of this compound:

ParameterHypothetical Value
Absorption λmax (nm)290, 450
Molar Extinction (M⁻¹cm⁻¹)45,000, 15,000
Emission λmax (nm)620
Quantum Yield0.05
Excited State Lifetime (μs)0.8

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons. chemrxiv.orgnih.gov In the context of this compound, which is itself EPR silent due to the absence of unpaired electrons, the technique becomes invaluable when the molecule is part of a larger system containing a paramagnetic center. This typically involves coordination complexes with transition metal ions or the formation of organic radicals. EPR spectroscopy provides detailed insights into the electronic structure, oxidation state, and local coordination environment of the paramagnetic species. chemrxiv.orgnih.gov

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. The interaction of the electron's spin with the applied magnetic field creates distinct energy levels, and transitions between these levels can be induced by microwave radiation of the appropriate frequency. The resulting EPR spectrum is characterized by its g-factor, hyperfine couplings, and linewidths, which are sensitive to the electron's environment. nih.gov

In systems where this compound acts as a ligand for a paramagnetic metal ion (e.g., Cu(II), Mn(II), Re(I)), EPR can be used to:

Determine the oxidation state of the metal center: The g-factor is a characteristic property of a paramagnetic ion in a specific environment and can help identify the oxidation state. nih.gov

Probe the coordination geometry: The symmetry of the ligand field around the metal ion influences the g-factor and hyperfine splitting patterns, providing information about the coordination number and geometry. For instance, studies on copper(II) complexes with 2,2'-bipyridine (B1663995) have utilized EPR to deduce a tetragonally distorted octahedral structure in solution. rsc.org

Characterize ligand-centered radicals: In some redox reactions, an electron may be transferred to the bipyridine ligand, forming a radical anion. EPR is instrumental in detecting and characterizing these species. Studies on rhenium(I) complexes with 2,2'-bipyridine have used EPR to identify and study the properties of (bpy•−)Re(CO)3X radical anions formed during electrochemical reduction. semanticscholar.org

A key aspect of analyzing EPR spectra of metal complexes is the hyperfine interaction between the unpaired electron and magnetic nuclei (e.g., the metal nucleus and nitrogen nuclei of the bipyridine ligand). This interaction leads to a splitting of the EPR signal into multiple lines, providing direct evidence of the atoms involved in the molecular orbital of the unpaired electron.

Parameter Information Obtained Example Application with Bipyridine Systems
g-factor Electronic structure and oxidation state of the paramagnetic center.Distinguishing between different metal oxidation states in a catalytic cycle.
Hyperfine Coupling Identification of nuclei interacting with the unpaired electron and their distance/geometry.Confirming the coordination of the bipyridine ligand to a metal center through nitrogen hyperfine coupling. semanticscholar.org
Linewidth Dynamic processes such as molecular tumbling and electron spin relaxation.Studying the mobility of spin-labeled bipyridine derivatives in different environments.

EPR studies are often conducted on frozen solutions at low temperatures (e.g., 77 K) to minimize motional effects and resolve anisotropic spectral features, which provide more detailed structural information. rsc.org

Advanced Microscopy and Surface Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and structure of materials at the micro- and nanoscale. When this compound is incorporated into larger structures, such as thin films, nanoparticles, or composite materials, SEM and TEM provide crucial information about the resulting architecture.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto a sample's surface, and the resulting signals (primarily secondary and backscattered electrons) are used to generate images. mdpi.com SEM is particularly well-suited for examining the surface morphology of materials. researchgate.net For systems containing this compound, SEM can reveal:

Particle Size and Shape: The dimensions and morphology of nanoparticles synthesized using the bipyridine ligand as a capping or structure-directing agent.

Film Homogeneity and Defects: The uniformity of coatings on a substrate, as well as the presence of cracks, pores, or other defects.

Transmission Electron Microscopy (TEM) , in contrast, passes a high-energy electron beam through an ultrathin sample. The interactions of the electrons with the sample are used to form an image, providing much higher resolution than SEM. TEM is used to investigate the internal structure of materials. In the context of this compound-based systems, TEM can be used to:

Visualize Nanoparticle Core-Shell Structures: If the bipyridine ligand is part of a core-shell nanoparticle, TEM can resolve the different layers.

Determine Crystallinity: Through electron diffraction patterns, TEM can ascertain whether a material is crystalline, polycrystalline, or amorphous.

Image Internal Porosity: For porous materials, TEM can provide images of the internal pore structure.

Technique Primary Information Spatial Resolution Sample Requirements
SEM Surface topography, morphology, composition (with EDS)Typically a few nanometersConductive or coated, solid, vacuum compatible
TEM Internal structure, crystallography, elemental mappingSub-nanometerElectron-transparent (typically <100 nm thick), solid, vacuum compatible

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale precision. mdpi.com Unlike electron microscopy, AFM can operate in various environments, including ambient air and liquids, making it ideal for studying surfaces under near-native conditions. nih.gov For systems involving this compound, particularly when it is used to functionalize surfaces or form self-assembled monolayers, AFM is a powerful tool for characterization.

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nih.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser beam reflected off the back of the cantilever onto a photodiode. nih.gov This allows for the generation of a detailed height map of the surface.

Key applications of AFM for this compound-containing systems include:

High-Resolution Topographical Imaging: Visualizing the arrangement of molecules on a substrate, such as the formation of ordered monolayers or aggregates.

Surface Roughness Measurement: Quantifying the roughness of a surface before and after modification with the bipyridine compound.

Adhesion and Frictional Force Mapping: Beyond topography, AFM can measure the forces of adhesion between the tip and the sample surface, providing insights into the chemical nature of the surface. nih.gov This can be used to map the distribution of the bipyridine ligand on a heterogeneous surface.

Studying Self-Assembly: In-situ AFM can be used to monitor the self-assembly process of this compound molecules on a surface in real-time. mdpi.com

For example, if this compound is used to anchor a catalyst to a conductive surface, AFM can be used to assess the uniformity of the molecular layer and to identify any defects or areas of aggregation that could impact the material's performance.

AFM Measurement Mode Information Provided Relevance to this compound Systems
Contact/Tapping Mode High-resolution 3D surface topography.Imaging self-assembled monolayers, assessing film quality and homogeneity.
Force Spectroscopy Adhesion forces, elastic properties.Probing the interaction of the dipropenoic acid groups with the substrate or with other molecules. nih.gov
Phase Imaging Variations in surface properties like adhesion and viscoelasticity.Differentiating between regions of a surface functionalized with the bipyridine and unfunctionalized areas.

Electrochemical Characterization of this compound-Containing Systems

Electrochemical methods are fundamental for investigating the redox properties of molecules and materials. For systems containing this compound, which is often a component of electroactive complexes or functionalized electrodes, techniques like cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy provide critical information on electron transfer processes.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The current response provides information about the redox processes occurring at the electrode surface. For this compound, which can be reduced at negative potentials, and its metal complexes, CV is used to determine:

Redox Potentials: The potentials at which oxidation and reduction events occur. These are crucial for understanding the thermodynamics of electron transfer.

Reversibility of Redox Processes: By analyzing the separation of peak potentials and the ratio of peak currents, one can determine if a redox process is reversible, quasi-reversible, or irreversible. frontiersin.org

Electron Transfer Kinetics: The rate of electron transfer can be estimated from the scan rate dependence of the peak potentials.

Electrochemical Stability: CV can be used to assess the stability of a compound or material over multiple redox cycles.

Studies on various 2,2'-bipyridine derivatives have shown that their redox potentials can be tuned by the introduction of different substituent groups. chemrxiv.org The propanoic acid groups in this compound are expected to influence its electronic properties and, consequently, its redox behavior.

Chronoamperometry involves stepping the potential of the working electrode to a value where a redox reaction occurs and measuring the resulting current as a function of time. This technique is often used to study the kinetics of chemical reactions coupled to electron transfer and to determine diffusion coefficients of electroactive species.

Parameter Cyclic Voltammetry Chronoamperometry
Experiment Potential is swept, current is measured.Potential is stepped, current is measured over time.
Primary Information Redox potentials, reversibility, stability.Diffusion coefficients, reaction kinetics.
Typical Data Voltammogram (Current vs. Potential).Current-time transient.

A study on 2,2'-bipyridine showed a diffusion coefficient of (6.4 ± 0.3)× 10⁻⁶ cm²s⁻¹ for the free bipyridine and (7.2 ± 0.3)× 10⁻⁶ cm² s⁻¹ for the protonated form in an organic/aqueous system. rsc.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of electrochemical systems and the processes that occur at electrode/electrolyte interfaces. nih.gov It involves applying a small amplitude AC potential perturbation to the system at different frequencies and measuring the resulting current response. The impedance, which is the frequency-dependent opposition to the flow of alternating current, is then determined.

EIS data is often represented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). gamry.com By fitting the impedance data to an appropriate equivalent circuit model, various physical and chemical parameters of the system can be extracted. gamry.com

For systems incorporating this compound, such as modified electrodes or dye-sensitized solar cells, EIS can provide information on:

Charge Transfer Resistance (Rct): The resistance to electron transfer at the electrode/electrolyte interface. A lower Rct indicates faster kinetics.

Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer that forms at the interface.

Solution Resistance (Rs): The resistance of the electrolyte solution.

Diffusion Processes: The impedance associated with the diffusion of electroactive species to and from the electrode surface (often represented by a Warburg element).

By performing EIS under different conditions (e.g., applied potential, illumination), one can gain a detailed understanding of the charge transfer dynamics within the system.

Equivalent Circuit Element Physical/Chemical Process Information Gained
Solution Resistance (Rs) Ohmic resistance of the electrolyte.A measure of the conductivity of the electrolyte.
Charge Transfer Resistance (Rct) Kinetics of the electrochemical reaction at the interface.A measure of the ease of electron transfer.
Double-Layer Capacitance (Cdl) Charging of the electrode/electrolyte interface.Information about the surface area and nature of the interface.
Warburg Impedance (W) Mass transport of redox species by diffusion.Information about the diffusion coefficient and concentration of the species.

Thermogravimetric Analysis (TGA) for Thermal Stability of this compound Materials

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique employed to characterize the thermal stability and decomposition behavior of materials. The methodology involves monitoring the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, such as nitrogen or air. For materials incorporating this compound, TGA provides critical insights into their thermal thresholds, decomposition pathways, and the composition of the resulting residues. This analysis is particularly vital for applications where the material may be exposed to elevated temperatures, such as in catalysis, electronics, or as components in polymer composites.

The thermal stability of materials based on 2,2'-bipyridine and its derivatives is influenced by their molecular structure and interactions. Oxidative decomposition, typically conducted in an air or mixed-gas atmosphere, is a common method for TGA measurements of carbon-based materials as it provides distinct combustion temperatures. mdpi.com The rate of heating during the analysis significantly impacts the resulting thermogravimetric (TG) and derivative thermogravimetric (DTG) curves, with higher rates often shifting decomposition temperatures to higher values. mdpi.com

Detailed Research Findings

While specific TGA data for the free this compound ligand is not extensively detailed in the available literature, the thermal behavior of the parent compound, 2,2'-bipyridine (bpy), and its numerous metal complexes has been thoroughly investigated. These studies serve as a valuable reference for predicting the thermal characteristics of materials derived from this compound.

Research on the thermal analysis of 2,2'-bipyridine shows that it undergoes a single-stage degradation process. One study reported a degradation stage at 164°C with a near-complete mass loss of 99.64%. researchgate.net The thermal stability is significantly altered upon coordination with a metal center. For instance, tungsten-based complexes containing dimethyl-bipyridine ligands have been shown to be stable up to approximately 250°C. mdpi.com

The decomposition of metal complexes involving bipyridine ligands typically occurs in multiple, well-defined steps.

Dehydration: The initial mass loss at lower temperatures, often below 150°C, corresponds to the removal of lattice or coordinated water molecules. A cobalt(II) complex with 2,2'-bipyridine, for example, exhibited an initial mass loss of approximately 11.64% up to 90°C, attributed to the loss of 5.5 water molecules. um.edu.my Similarly, a tungsten complex showed an initial mass loss at about 126°C, corresponding to the release of hydration water. mdpi.com

Ligand Decomposition: Following dehydration, subsequent decomposition stages at higher temperatures involve the breakdown of the organic ligands. The derivative thermogravimetric (DTG) curve for a Co(II)-bipy complex suggested that the bipyridine ligand itself is lost in three distinct stages. um.edu.my In mixed-ligand systems, the different organic components may decompose at different temperature ranges.

Formation of Residue: The final stage of decomposition typically results in the formation of a stable residue, which, in the case of metal complexes, is often the corresponding metal oxide. ijmra.us

The table below summarizes TGA findings for materials structurally related to this compound, illustrating the typical decomposition events and temperature ranges.

Interactive Data Table: TGA Data for 2,2'-Bipyridine and Related Metal Complexes

Compound/MaterialInitial Decomposition (Event)Temperature Range (°C)Mass Loss (%)Final ResidueReference
2,2'-Bipyridine (bpy)Ligand DegradationStarts at 16499.64--- researchgate.net
(C₁₂H₁₂N₂)₃(H₃O)[W(CN)₈]·3H₂OLoss of Hydration WaterStarts at ~1264.82Tungsten Compound mdpi.com
Co(bipy)₃₂·5.5H₂OLoss of WaterUp to 90~11.64Cobalt Oxide um.edu.my
Mixed Ligand Cu(II)/Zr(IV) Complexes with bpyMulti-stage Decomposition160 - 700VariesMetal Oxide researchgate.net

These findings indicate that the thermal stability of a material based on this compound would likely see an enhancement upon complexation with a metal ion. The propenoic acid functional groups may introduce additional decomposition steps compared to the simpler 2,2'-bipyridine ligand. TGA can effectively resolve these steps, providing a detailed profile of the material's thermal robustness and compositional integrity.

Theoretical and Computational Studies on 2,2 Bipyridine 4,4 Dipropenoic Acid

Quantum Chemical Calculations of 2,2'-Bipyridine-4,4'-dipropenoic acid Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations can predict key properties such as molecular geometry, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. nih.gov The HOMO-LUMO energy gap is particularly important as it provides insight into the molecule's chemical reactivity and electronic excitation properties. Functionals like B3LYP are commonly employed for such calculations on organic molecules. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of this compound

Property Representative Value
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 3.7 eV

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. mdpi.com TD-DFT can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption. mdpi.com These calculations are crucial for applications in areas like dye-sensitized solar cells, where the molecule's ability to absorb light and inject electrons is key. The calculations can reveal the nature of the electronic transitions, for instance, whether they are localized on the bipyridine core or involve the propenoic acid arms.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 -> S1 3.10 400 0.85
S0 -> S2 3.54 350 0.15

Molecular Dynamics Simulations of this compound Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic processes such as self-assembly and intermolecular interactions. researchgate.netrsc.org For this compound, MD simulations can model how individual molecules interact with each other and with a solvent to form larger, organized structures. These simulations can reveal the preferred conformations of the molecule and the key interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process. rsc.org

Table 3: Representative Interaction Energies in a Simulated Dimer of this compound

Interaction Type Representative Energy (kcal/mol)
Hydrogen Bonding -5 to -8
π-π Stacking -2 to -5
Van der Waals -1 to -3

Computational Predictions of Material Properties and Performance

Computational modeling extends beyond single molecules to predict the properties of bulk materials and their performance in specific applications.

When this compound is used as a linker in a Metal-Organic Framework (MOF), computational methods can predict the adsorption properties of the resulting material. Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for this purpose. By simulating the MOF structure in the presence of gas molecules (like CO2 or H2), GCMC can predict adsorption isotherms, which show the amount of gas adsorbed at different pressures. These simulations can also determine the isosteric heat of adsorption, a measure of the interaction strength between the gas molecules and the MOF, and identify the preferential binding sites within the porous structure.

Table 4: Representative Predicted Adsorption Properties of a MOF with this compound Linkers

Gas Molecule Adsorption Capacity (mmol/g at 1 bar) Isosteric Heat of Adsorption (kJ/mol)
CO2 2.5 25
CH4 1.2 18
N2 0.8 12

If this compound is part of a catalytic system, for example, complexed with a metal center, computational modeling can be used to elucidate the reaction mechanism. DFT calculations can map out the potential energy surface of the catalytic cycle, identifying the structures of intermediates and transition states. researchgate.net This allows for the determination of activation barriers for each step of the reaction, which in turn helps in identifying the rate-determining step. researchgate.net Such insights are crucial for understanding the catalyst's activity and for designing more efficient catalysts. For instance, in a hypothetical proton reduction reaction catalyzed by a complex of this ligand, calculations could reveal the energetics of protonation, electron transfer, and H-H bond formation steps.

Table 5: Representative Calculated Activation Barriers for a Hypothetical Catalytic Cycle

Catalytic Step Activation Energy (kcal/mol)
Substrate Binding 5
First Electron Transfer 2
Protonation 10
Second Electron Transfer 3

Future Perspectives and Emerging Research Directions for 2,2 Bipyridine 4,4 Dipropenoic Acid

Integration of 2,2'-Bipyridine-4,4'-dipropenoic acid into Multi-Component Systems

The future of this compound is intrinsically linked to its role as a building block in complex, multi-component systems. These systems, which range from crystalline co-crystals to intricate metal-organic frameworks (MOFs), leverage the specific bonding and conformational properties of the ligand to achieve emergent functions.

The 2,2'-bipyridine (B1663995) core is a versatile and robust moiety for creating coordination compounds and multi-component crystals. mdpi.com Its ability to form stable complexes with a wide array of metal ions is well-established. When functionalized with carboxylic acid groups, as in the case of 2,2'-bipyridine-4,4'-dicarboxylic acid (H2bpydc), it serves as an effective linker for constructing porous MOFs. For instance, MOFs based on H2bpydc and metals like Cadmium(II) and Zinc(II) have been synthesized, demonstrating 2D interdigitated networks. frontiersin.org Similarly, a novel MOF synthesized from vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid has shown high thermal stability (up to 320°C), a large specific surface area, and significant potential as a dye adsorbent and antimicrobial agent. frontiersin.orgnih.gov

The substitution of dicarboxylic acid with dipropenoic acid is expected to introduce greater flexibility and length to the linker arms. This modification can lead to the formation of MOFs with novel topologies, larger pore sizes, and potentially enhanced dynamic behaviors. The extended conjugation provided by the propenoic group could also influence the electronic properties of the resulting framework, impacting its performance in areas like catalysis and sensing.

Beyond coordination chemistry, the propenoic acid groups can participate in hydrogen bonding, enabling the formation of co-crystals and supramolecular assemblies. mdpi.com The study of how this compound interacts with other organic molecules to form multi-component crystals is a nascent field that could yield materials with interesting optical or mechanical properties.

Development of Responsive and Adaptive this compound Materials

A significant frontier in materials science is the development of "smart" materials that can respond to external stimuli. rsc.org Bipyridine derivatives are excellent candidates for creating such responsive systems due to their inherent redox and photo-active properties. The integration of this compound into polymers and frameworks could lead to materials that change their properties in response to light, pH, redox potential, or the presence of specific analytes.

The propenoic acid moieties are particularly interesting in this context as they are amenable to polymerization. This opens the possibility of creating stimuli-responsive polymers or hydrogels where the bipyridine unit is either part of the main chain or a pendant group. Such materials could exhibit reversible swelling/deswelling behavior or changes in their optical properties upon metal ion coordination or changes in pH. nih.gov

Furthermore, the π-conjugated system of the bipyridine core, when incorporated into a larger framework, can give rise to interesting photophysical behaviors. Ruthenium complexes of bipyridine-dicarboxylic acid, for example, have been studied for their excited-state properties and electron-transfer reactions. rsc.org Materials based on this compound could be designed to have specific light-harvesting or photo-responsive characteristics, making them suitable for applications in light-activated sensing or photodynamic therapy.

Table 1: Potential Stimuli and Responses in Materials Incorporating this compound

StimulusPotential Responsive BehaviorUnderlying MechanismPotential Application
Metal Ions Color change, fluorescence quenching/enhancementCoordination to the bipyridine core, altering electronic statesChemical sensors, ion scavenging
pH Swelling/deswelling of polymer hydrogelsProtonation/deprotonation of propenoic acid groupsDrug delivery, smart membranes
Light Isomerization, change in absorption/emissionPhoto-excitation of the bipyridine-metal complexPhotoswitches, light-harvesting systems
Redox Potential Change in electrochemical properties, color (electrochromism)Oxidation/reduction of the coordinated metal centerElectrochromic devices, redox catalysts

Rational Design of Next-Generation this compound Frameworks for Specialized Applications

The rational design of materials implies a deep understanding of structure-property relationships. For this compound, this involves controlling how individual molecules assemble into larger, functional frameworks. The specific geometry of this ligand—the bite angle of the bipyridine unit and the length and flexibility of the propenoic acid arms—will dictate the structure of the resulting coordination polymers and MOFs.

Researchers can computationally model and predict the types of frameworks that can be formed with different metal ions. This predictive ability allows for the targeted synthesis of materials with specific pore sizes and functionalities for applications such as:

Gas Storage and Separation: By creating frameworks with precisely sized pores, it may be possible to selectively adsorb certain gases, such as CO2, from mixtures.

Heterogeneous Catalysis: The bipyridine-metal core can act as a catalytic site. rsc.org Encapsulating these sites within a porous framework can enhance stability and selectivity. The functional groups of the ligand can also be designed to participate directly in catalytic reactions.

Sensing: Frameworks can be designed to undergo a structural or electronic change upon binding a target analyte, leading to a detectable signal (e.g., a change in fluorescence or color). Bipyridine derivatives have been explored for their potential as electrochemical sensors. researchgate.net

The propenoic acid groups also offer a platform for post-synthetic modification. Once the framework is assembled, these groups could be chemically altered to introduce new functionalities, further tailoring the material's properties for a specific task.

Challenges and Opportunities in the Synthesis and Application of this compound

Despite its promise, the widespread use of this compound faces several challenges, primarily related to its synthesis. The preparation of unsymmetrically and specifically functionalized bipyridines can be complex, often requiring multi-step procedures that may suffer from low yields. preprints.orgnih.gov Developing efficient, scalable, and cost-effective synthetic routes is crucial for making this compound and its derivatives more accessible to the materials science community. scilit.com Traditional methods often involve metal-catalyzed cross-coupling reactions, which, while powerful, can present challenges in catalyst removal and substrate scope. mdpi.com

However, these synthetic challenges are balanced by significant opportunities. The unique structure of this compound offers the potential to create materials with novel properties that are not accessible with simpler bipyridine ligands. The applications for functionalized bipyridines are vast, ranging from catalysis and materials science to medicine. researchgate.netepfl.chnih.gov For example, bipyridine derivatives are being investigated for energy storage in aqueous organic redox flow batteries. mdpi.com The successful development of materials from this ligand could have a significant impact in fields such as sustainable energy, environmental remediation, and advanced electronics.

Table 2: Challenges and Opportunities for this compound

AspectChallengesOpportunities
Synthesis Multi-step procedures, potentially low yields, purification difficulties. nih.govacs.orgDevelopment of novel, efficient, and "green" synthetic methodologies. mdpi.com
Material Design Predicting and controlling the self-assembly into desired framework topologies.Access to novel framework structures with unique pore environments and flexibility.
Functionality Ensuring the stability of the propenoic acid groups under application conditions.Dual functionality: metal coordination and polymerizability/post-synthetic modification.
Applications Competition from more established and readily available ligands.Potential for superior performance in specialized applications like responsive materials and targeted catalysis.

Q & A

Q. What are the recommended safety protocols for handling 2,2'-bipyridine-4,4'-dipropenoic acid in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
    • Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of aerosols or dust .
    • Emergency Measures : Immediate eye rinsing with water for 15 minutes if exposed; for skin contact, wash thoroughly with soap and water. Provide access to safety showers and eyewash stations .
    • Waste Disposal : Follow local regulations for hazardous waste, as improper disposal may pose ecological risks .

Q. How is this compound synthesized, and what are critical optimization steps?

  • Methodological Answer :
    • Key Synthesis Route : Start with 4,4'-dimethyl-2,2'-bipyridine. React with thionyl chloride (SOCl₂) under reflux to form the acid dichloride intermediate, followed by hydrolysis to yield the dicarboxylic acid derivative .
    • Optimization :
  • Control reaction temperature (60–80°C) to avoid side reactions.
  • Purify intermediates via recrystallization or column chromatography to improve yield (>90%) .
    • Characterization : Confirm structure using FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How does the bipyridine ligand’s substitution pattern influence the photophysical properties of ruthenium complexes in dye-sensitized solar cells (DSCs)?

  • Methodological Answer :
    • Electron-Withdrawing Groups : The 4,4'-dicarboxylic acid substituents enhance electron injection into TiO₂ by lowering the LUMO energy, improving photovoltaic efficiency. Compare absorption spectra (e.g., λmax ~550 nm for Ru complexes) .
    • Anchoring Stability : Carboxylic acid groups form stable ester linkages with TiO₂ surfaces, reducing dye desorption. Use FTIR to monitor binding (Ti–O–C peaks at ~1100 cm⁻¹) .
    • Data Table :
Ligand SubstituentSolar Efficiency (%)Absorption λmax (nm)
4,4'-COOH10.2550
4,4'-CH₃6.8520
Data from Ru-complex studies

Q. What strategies resolve contradictions in ligand binding affinity data across analytical techniques?

  • Methodological Answer :
    • Multi-Technique Validation : Combine isothermal titration calorimetry (ITC) for thermodynamic data, UV-vis spectroscopy for stoichiometry, and X-ray crystallography for structural confirmation .
    • Buffer Compatibility : Ensure consistent pH (e.g., pH 7.4 for physiological studies) and ionic strength to avoid artifacts. For example, protonation of carboxylic acid groups alters binding kinetics .
    • Case Study : Discrepancies in Ru-complex binding to TiO₂ may arise from surface heterogeneity. Use atomic force microscopy (AFM) to assess surface uniformity .

Q. How can computational modeling predict the stability of metal-organic frameworks (MOFs) incorporating this compound?

  • Methodological Answer :
    • DFT Calculations : Model coordination geometry and bond dissociation energies (e.g., Ru–N bond strength ~250 kJ/mol) to predict thermal stability .
    • Solvent Effects : Simulate solvent interactions (e.g., water vs. DMF) using molecular dynamics (MD) to assess framework stability under operational conditions .
    • Experimental Cross-Check : Validate predictions with thermogravimetric analysis (TGA) and powder XRD to monitor structural degradation .

Data Contradiction Analysis

Example : Conflicting reports on ligand binding modes in Ru complexes:

  • Resolution :
    • Spectroscopic vs. Crystallographic Data : UV-vis may suggest monodentate binding, while XRD reveals bidentate coordination. Reconcile by testing under identical conditions .
    • pH Dependency : At low pH (<3), carboxylic acid groups protonate, shifting binding from chelating to monodentate. Perform titrations across pH 2–7 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.